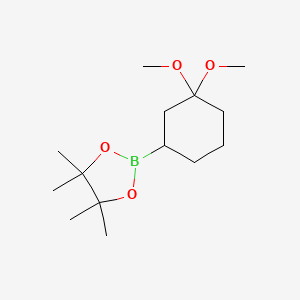![molecular formula C23H14ClF3N4 B2848523 3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2018282-44-3](/img/structure/B2848523.png)
3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMT-145027は、代謝型グルタミン酸受容体5(mGluR5)の正の異種活性調節物質です。 それは、固有の作動薬活性は示さず、有効濃度(EC50)は47ナノモルです 。 この化合物は主に研究目的で使用されており、前臨床試験で認知機能を向上させる可能性が示されています .
準備方法
合成経路と反応条件
BMT-145027の合成は、市販の前駆体から始めて、いくつかのステップを伴います。 主要なステップには以下が含まれます。
コア構造の形成: これは、置換ベンゼン環とニトリル基を反応させてコア構造を形成することを伴います。
官能基の導入: ハロゲン化、ニトロ化、還元などの反応を通して、さまざまな官能基が導入されます。
最終的なアセンブリ: 最終的な化合物は、一連のカップリング反応、通常はパラジウム触媒クロスカップリング反応を介してアセンブルされます.
工業生産方法
BMT-145027の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップを伴います。 これには、より大きな体積での反応条件の最適化、一貫した品質と収率の確保、および潜在的に危険な試薬の取り扱いに関する安全対策の実装が含まれます .
化学反応解析
反応の種類
BMT-145027は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物上の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、官能基が修飾されたBMT-145027のさまざまな誘導体が含まれます。 これらの誘導体は、構造活性相関を研究し、特定の用途に合わせて化合物の特性を最適化するために使用できます .
科学研究への応用
BMT-145027は、以下を含む幅広い科学研究への応用を持っています。
化学: 代謝型グルタミン酸受容体5の調節とそのさまざまな化学経路への影響を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達と神経生物学における代謝型グルタミン酸受容体5の役割を理解するための研究で採用されます。
医学: 認知障害やその他の神経学的状態における潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
BMT-145027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of BMT-145027 with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
科学的研究の応用
BMT-145027 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor 5 and its effects on various chemical pathways.
Biology: Employed in studies to understand the role of metabotropic glutamate receptor 5 in cellular signaling and neurobiology.
Medicine: Investigated for its potential therapeutic effects in cognitive disorders and other neurological conditions.
作用機序
BMT-145027は、代謝型グルタミン酸受容体5を正に調節することによって効果を発揮します。 この調節は、受容体を直接活性化することなく、受容体の自然なリガンドであるグルタミン酸に対する受容体の応答を強化します。 化合物は受容体の異種部位に結合し、グルタミン酸に対する受容体の感受性を高める構造変化を引き起こします。 これは、受容体を通してシグナル伝達を強化し、認知と記憶に関与する細胞経路に対するその後の下流効果につながります .
類似の化合物との比較
類似の化合物
VU 0357121: 同様の特性を持つ代謝型グルタミン酸受容体5の別の正の異種活性調節物質ですが、効力と選択性が異なります。
MTEP塩酸塩: さまざまな生理学的プロセスにおける受容体の役割を研究するために使用される、代謝型グルタミン酸受容体5の非競合的アンタゴニスト。
シクロチアジド: グルタミン酸受容体の調節を研究するために使用されるAMPA受容体の増強剤.
BMT-145027の独自性
BMT-145027は、その高い安定性と、固有の作動薬活性のない代謝型グルタミン酸受容体5の特異的な調節においてユニークです。 これは、受容体の認知機能における役割を研究し、神経障害のための潜在的な治療薬を開発するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
VU 0357121: Another positive allosteric modulator of metabotropic glutamate receptor 5 with similar properties but different potency and selectivity.
MTEP hydrochloride: A non-competitive antagonist of metabotropic glutamate receptor 5, used to study the receptor’s role in various physiological processes.
Cyclothiazide: A potentiator of AMPA receptors, used to study the modulation of glutamate receptors.
Uniqueness of BMT-145027
BMT-145027 is unique in its high stability and specific modulation of metabotropic glutamate receptor 5 without inherent agonist activity. This makes it a valuable tool for studying the receptor’s role in cognitive functions and developing potential therapeutic agents for neurological disorders .
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUNMKSQUMWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC3=NNC(=C23)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
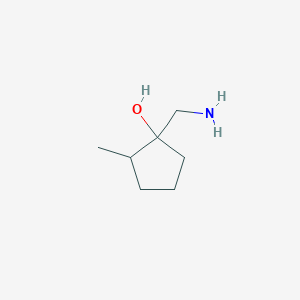
![3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)
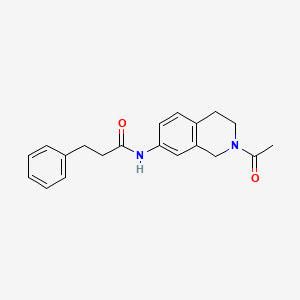
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)
![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)
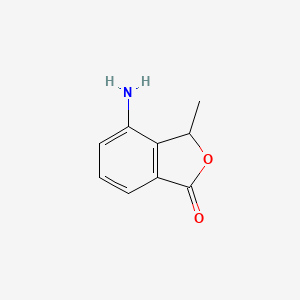
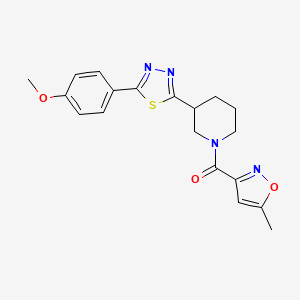
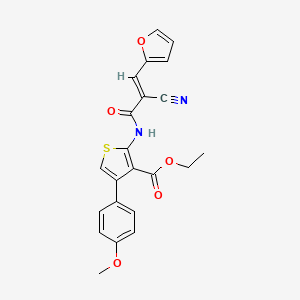
![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)
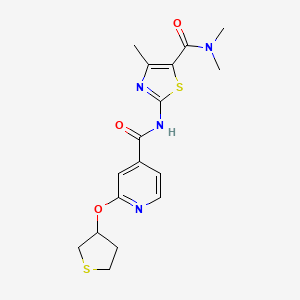
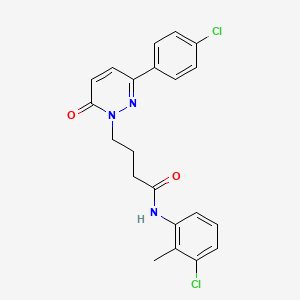
![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)
